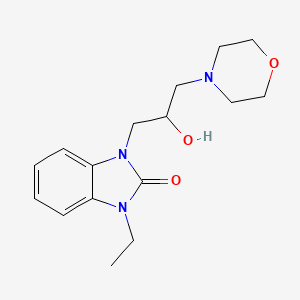
N-cyclopropyl-2-(3-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(3-fluorophenoxy)acetamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. It has shown potential as a therapeutic agent for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mechanism of Action
N-cyclopropyl-2-(3-fluorophenoxy)acetamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting GABA-AT, N-cyclopropyl-2-(3-fluorophenoxy)acetamide increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission. This mechanism of action is similar to that of other drugs used to treat epilepsy and anxiety, such as benzodiazepines.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(3-fluorophenoxy)acetamide has been shown to increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission. This has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects in animal models. Additionally, N-cyclopropyl-2-(3-fluorophenoxy)acetamide has been shown to have minimal side effects and low toxicity in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopropyl-2-(3-fluorophenoxy)acetamide is its specificity for GABA-AT inhibition, which may reduce the risk of off-target effects. Additionally, N-cyclopropyl-2-(3-fluorophenoxy)acetamide has been shown to have high bioavailability and good brain penetration, making it a promising candidate for further development as a therapeutic agent. However, one limitation of N-cyclopropyl-2-(3-fluorophenoxy)acetamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on N-cyclopropyl-2-(3-fluorophenoxy)acetamide. One area of interest is the development of N-cyclopropyl-2-(3-fluorophenoxy)acetamide analogs with improved pharmacokinetic properties, such as longer half-life and increased brain penetration. Another area of interest is the investigation of the potential therapeutic applications of N-cyclopropyl-2-(3-fluorophenoxy)acetamide in humans, particularly for the treatment of epilepsy, addiction, and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopropyl-2-(3-fluorophenoxy)acetamide and its potential for off-target effects.
Synthesis Methods
The synthesis of N-cyclopropyl-2-(3-fluorophenoxy)acetamide involves the reaction of 3-fluorophenol with chloroacetyl chloride to form 3-fluorophenyl chloroacetate. The resulting compound is then reacted with cyclopropylamine to form N-cyclopropyl-2-(3-fluorophenoxy)acetamide. The synthesis of N-cyclopropyl-2-(3-fluorophenoxy)acetamide has been optimized to produce high yields and purity.
Scientific Research Applications
N-cyclopropyl-2-(3-fluorophenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant effects in animal models of epilepsy, suggesting its potential as an antiepileptic drug. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for drug addiction. Additionally, N-cyclopropyl-2-(3-fluorophenoxy)acetamide has been shown to have anxiolytic effects in animal models of anxiety, suggesting its potential as a treatment for anxiety disorders.
properties
IUPAC Name |
N-cyclopropyl-2-(3-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-8-2-1-3-10(6-8)15-7-11(14)13-9-4-5-9/h1-3,6,9H,4-5,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLDKDIUPHEWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B7510467.png)



![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)
![1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7510509.png)

![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510524.png)





